Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-534 is synthesized through a series of chemical reactions involving imidazole and other organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for YM-534 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
YM-534 undergoes various chemical reactions, including:
Oxidation: YM-534 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced forms.
Substitution: YM-534 can undergo substitution reactions, particularly involving its imidazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving YM-534 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from the reactions of YM-534 include various oxidized and reduced forms, as well as substituted derivatives .
Scientific Research Applications
YM-534 has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical tool to study various chemical reactions and mechanisms.
Biology: Employed in biological research to investigate its effects on cellular processes and pathways.
Medicine: Studied for its potential anticancer properties, particularly in leukemia research.
Industry: Utilized in the development of new therapeutic agents and biochemical assays.
Mechanism of Action
YM-534 exerts its effects by targeting DNA and causing damage to the DNA strand. This leads to the inhibition of DNA synthesis and cell growth, particularly in leukemia cells . The compound also shows thrombocyte agglutination activity, which contributes to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
YM-254890: A macrocyclic depsipeptide that inhibits Gαq/11 proteins.
FR900359: Another macrocyclic depsipeptide with similar inhibitory effects on Gαq/11 proteins.
Uniqueness
YM-534 is unique in its specific mechanism of action, targeting DNA and causing strand damage, which is distinct from the mechanisms of YM-254890 and FR900359 . Its antitumor activity and thrombocyte agglutination properties make it a valuable compound for leukemia research .
Properties
IUPAC Name |
ethyl 6-[4-(5-imidazol-1-ylpentoxy)phenoxy]-2,2-dimethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-4-28-23(27)24(2,3)14-6-9-19-30-22-12-10-21(11-13-22)29-18-8-5-7-16-26-17-15-25-20-26/h10-13,15,17,20H,4-9,14,16,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXZLBZYMCRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242032 | |
Record name | YM 534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95923-66-3 | |
Record name | YM 534 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095923663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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